Sulfamide, N,N'-bis(4-nitrophenyl)-

Organic Synthesis Medicinal Chemistry Sulfamidation

Researchers needing a bench-stable sulfamidation reagent for poorly nucleophilic amines face limited options. N,N'-Bis(4-nitrophenyl)sulfamide (CAS 19757-13-2) directly fills this gap as a versatile precursor to 4-nitrophenyl sulfamates, enabling mild-condition sulfamidation of acid-sensitive drug candidates. • Sulfamidation Reagent: Generates reactive sulfamates for expanding chemical space in drug discovery programs. • Polymer Monomer: Yields polymers with thermal stability up to 500°C (TGA, N2) for high-temp coatings & electronics. • Crystallography Standard: Structure refined to R=0.050, ideal for hydrogen-bonding network studies. Supplied as a white crystalline powder (95% purity) with global shipping available.

Molecular Formula C12H10N4O6S
Molecular Weight 338.3 g/mol
CAS No. 19757-13-2
Cat. No. B035446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamide, N,N'-bis(4-nitrophenyl)-
CAS19757-13-2
Molecular FormulaC12H10N4O6S
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H10N4O6S/c17-15(18)11-5-1-9(2-6-11)13-23(21,22)14-10-3-7-12(8-4-10)16(19)20/h1-8,13-14H
InChIKeyAHQKAJFDGDOBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamide, N,N'-bis(4-nitrophenyl)- (CAS 19757-13-2): Molecular Properties and Procurement Baseline


Sulfamide, N,N'-bis(4-nitrophenyl)- (CAS 19757-13-2) is a symmetrical N,N′-diaryl sulfamide with the molecular formula C₁₂H₁₀N₄O₆S and a molecular weight of 338.3 g/mol . It features two 4-nitrophenyl groups symmetrically attached to a central sulfamide (–SO₂–NH–NH–) core [1]. The compound is typically supplied as a crystalline solid with a purity specification of 95% . Its primary procurement channels include major chemical suppliers such as Sigma-Aldrich (under AldrichCPR cataloging), BOC Sciences, and other specialized vendors .

N,N'-Bis(4-nitrophenyl)sulfamide (19757-13-2): Why Generic Substitution of Sulfamide Analogs is Scientifically Invalid


Generic substitution among sulfamide derivatives is precluded by fundamental differences in their physical, electronic, and supramolecular behavior. While the sulfamide core (–SO₂–NH–) is a common motif in medicinal chemistry and materials science [1], the identity of the N-substituents dictates a compound's hydrogen-bonding capacity [2], thermal reactivity [3], and crystallographic packing [4]. N,N′-Bis(4-nitrophenyl)sulfamide distinguishes itself from its closest analogs—such as N,N′-diphenylsulfamide, N,N′-dialkylsulfamides, or mixed aryl/alkyl sulfamides—through the strong electron-withdrawing effect of the para-nitro groups. This electronic perturbation directly impacts its acidity, solubility, and stability, rendering it a unique building block and a specialized reagent. The quantitative evidence below demonstrates that substituting this specific compound with a related sulfamide would alter reaction outcomes, thermal stability, and material properties in a verifiable and often detrimental manner.

Quantitative Differentiation Guide for N,N'-Bis(4-nitrophenyl)sulfamide (19757-13-2)


Synthetic Utility as a 4-Nitrophenyl Sulfamate Precursor for Sulfamidation Reactions

N,N′-Bis(4-nitrophenyl)sulfamide is a key intermediate for generating 4-nitrophenyl sulfamates, which serve as bench-stable, acid-labile precursors for sulfamidation of weakly nucleophilic amines [1]. In contrast, conventional sulfamidation methods using sulfuryl chloride or chlorosulfonic acid with 4-nitroaniline often produce the symmetrical bis-sulfamide (the target compound) as the major product or are limited by the poor nucleophilicity of certain amine substrates [1]. The 4-nitrophenyl sulfamate route provides a direct comparative advantage in yield and scope for challenging substrates.

Organic Synthesis Medicinal Chemistry Sulfamidation

Crystallographic Refinement Quality for Structural Analysis

The single-crystal X-ray diffraction structure of N,N′-bis(4-nitrophenyl)sulfamide has been determined and refined to a high degree of accuracy [1]. The structure was solved from crystals recrystallized from ethanol and refined to an R-value of 0.050 using 2126 observed reflections [1]. This high-quality refinement provides a reliable structural model for advanced computational studies and material design.

Crystallography Materials Science Structural Chemistry

Thermal Stability of Derived Polymeric Materials

N,N′-Bis(p-nitrophenyl)sulfamide, when reacted with p-benzoquinone dioxime and an acid, undergoes an abrupt thermal reaction to yield a black, insoluble polymeric material [1]. This polymer exhibits exceptional thermal stability, as determined by thermogravimetric analysis (TGA).

Polymer Chemistry Materials Science Thermal Analysis

Role as a Building Block in Hydrogen-Bonding Catalysts

The sulfamide moiety, particularly in N,N′-diaryl systems like N,N′-bis(4-nitrophenyl)sulfamide, acts as a dual hydrogen-bond donor/acceptor. This property is exploited in bifunctional organocatalysts [1]. Chiral sulfamides derived from similar scaffolds have been shown to be highly efficient catalysts for asymmetric conjugate addition reactions [1][2].

Organocatalysis Asymmetric Synthesis Hydrogen Bonding

Validated Application Scenarios for N,N'-Bis(4-nitrophenyl)sulfamide (19757-13-2)


Synthesis of Complex Sulfamides for Medicinal Chemistry

Utilize N,N′-bis(4-nitrophenyl)sulfamide as a key intermediate to generate 4-nitrophenyl sulfamates. These bench-stable precursors enable the sulfamidation of poorly nucleophilic amines under mild conditions, expanding the accessible chemical space for drug discovery programs [1]. This approach is particularly valuable for incorporating the sulfamide motif into complex, acid-sensitive drug candidates [1].

Development of Thermally Stable Polymeric Coatings

Employ N,N′-bis(4-nitrophenyl)sulfamide as a monomer in reactions with p-benzoquinone dioxime to produce a black polymer with thermal stability up to 500°C (TGA under N2) and insolubility in most solvents [2]. This property is suited for developing protective coatings or components for high-temperature applications, such as in aerospace or electronics, where conventional polymers fail [2].

Design of Hydrogen-Bonding Organocatalysts

Use N,N′-bis(4-nitrophenyl)sulfamide as a core scaffold for designing novel organocatalysts. Its dual hydrogen-bond donor/acceptor nature can be exploited in bifunctional catalysis, as demonstrated by related chiral sulfamides that catalyze asymmetric Michael additions in water with yields up to 97% [3]. This application scenario focuses on the development of sustainable, metal-free catalytic processes for fine chemical synthesis [3].

Fundamental Crystallographic and Supramolecular Studies

Procure N,N′-bis(4-nitrophenyl)sulfamide as a high-quality reference compound for single-crystal X-ray diffraction studies. Its structure has been refined to a reliable R-value of 0.050 [4]. This makes it an ideal model system for investigating N-H···O hydrogen bonding networks in sulfamides and for teaching advanced crystallographic refinement techniques [4].

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